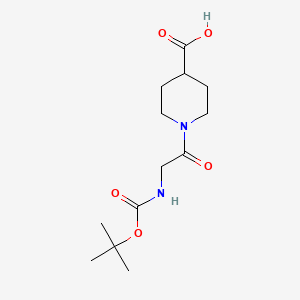

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid, also known as 1-BOC-PIP, is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 313.3 g/mol and a melting point of 94-96°C. It is a versatile compound that is used in a variety of synthetic approaches and applications. The compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, as well as for its advantages and limitations for laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-BOC-PIP.

Wissenschaftliche Forschungsanwendungen

Pipecolic Acid Derivatives

Dipeptide Conformation Studies : A study by Didierjean, Boussard, & Aubry (2002) focused on a dipeptide containing pipecolic acid (piperidine-2-carboxylic acid), which demonstrated a type II' beta-turn conformation. This research aids in understanding peptide conformations and their potential biological activities.

Asymmetric Synthesis : Xue et al. (2002) described the asymmetric syntheses of various piperidinecarboxylic acid derivatives, including those with tert-butoxycarbonyl groups, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine Xue, He, Roderick, Corbett, & Decicco (2002). These methods are pivotal for creating chiral building blocks in pharmaceutical chemistry.

Spiro Compounds Synthesis

- Development of Spiro Compounds : Research by Freund & Mederski (2000) showcased a method for synthesizing spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This is significant in the development of complex organic compounds with potential pharmaceutical applications.

Intermediate Synthesis for Active Compounds

- Synthesis of Biologically Active Intermediates : Kong et al. (2016) synthesized an important intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is used in biologically active compounds like crizotinib Kong, Zhang, Xu, Zhou, Zheng, & Xu (2016). This underlines its role in the synthesis of pharmaceuticals.

Enantiopure Derivative Synthesis

- Enantiopure Derivative Production : Marin et al. (2004) prepared tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates starting from Boc-Asp-O(t)Bu, demonstrating their use in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives Marin, Didierjean, Aubry, Casimir, Briand, & Guichard (2004). This is crucial for creating stereochemically pure compounds for drug development.

Novel Conformationally Constrained Analogue Synthesis

Conformationally Constrained D-Lysine Analogue : Etayo et al. (2008) achieved an asymmetric synthesis of a conformationally constrained D-lysine analogue, highlighting its application in creating novel peptide structures Etayo, Badorrey, Díaz-de-Villegas, & Gálvez (2008).

Synthesis of Orthogonally Protected Amino Acid Analog : Hammarström, Fu, Vail, Hammer, & McLaughlin (2005) developed an orthogonally protected Cα,Cα‐Disubstituted amino acid analog of lysine, demonstrating its utility in peptide synthesis Hammarström et al. (2005).

Reagent-based Differentiation in Alkaloid Synthesis : Passarella et al. (2005) utilized 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester for the stereoselective synthesis of alkaloids, demonstrating the versatility of these compounds in synthetic organic chemistry Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli (2005).

Wirkmechanismus

Target of Action

It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the targets could be various proteins or enzymes involved in peptide formation.

Mode of Action

The compound interacts with its targets through the formation of dipeptides . The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during peptide synthesis . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, the compound, as a Boc-protected amino acid, is used as a starting material. The resulting dipeptides can then participate in various biological processes, depending on their specific amino acid sequences.

Result of Action

The primary result of the action of this compound is the formation of dipeptides . These dipeptides can then participate in various biological processes, depending on their specific amino acid sequences.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound’s action, efficacy, and stability could be affected by the solvent environment.

Eigenschaften

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-8-10(16)15-6-4-9(5-7-15)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZRHGGXRMHKJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349825 |

Source

|

| Record name | 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345955-48-8 |

Source

|

| Record name | 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 345955-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)